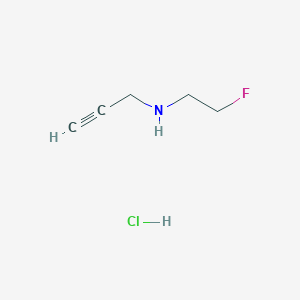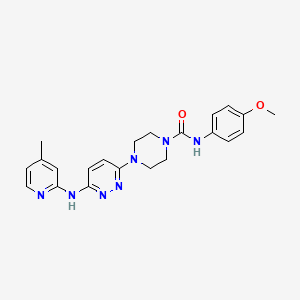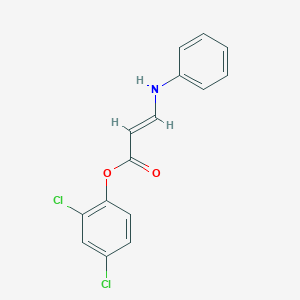
N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a derivative of 1,4-dihydropyridine, which is a class of organic compounds known for their diverse pharmacological properties.
- The specific compound contains a 3-chloro-4-methylphenyl group, a 4-fluorobenzyl ether, and a 4-oxo-1,4-dihydropyridine-2-carboxamide moiety.
Synthesis Analysis
- The compound can be synthesized through a series of reactions involving precursors.
- The two precursors are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
- Under Hantzsch thiazole synthesis conditions, they react to yield the target compound.
Molecular Structure Analysis
- The compound’s molecular formula is C₁₈H₁₄ClFN₂O₂ .
- It contains a 3-chloro-4-methylphenyl group, a 4-fluorobenzyl ether, and a 4-oxo-1,4-dihydropyridine-2-carboxamide moiety.
- The structure can be visualized as a fused ring system with substituents.
Chemical Reactions Analysis
- The compound’s chemical reactivity can be explored through its functional groups.
- It may participate in various reactions such as nucleophilic substitutions, condensations, and cyclizations.
Physical And Chemical Properties Analysis
- The compound’s physical properties include melting point, solubility, and stability.
- Its chemical properties relate to its reactivity, acidity, and basicity.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
Studies on the metabolism and disposition of related compounds, such as potent HIV integrase inhibitors, have utilized techniques like 19F-NMR spectroscopy. These studies provide insights into the metabolic fate and excretion patterns of similar compounds, highlighting the importance of metabolism in the development of therapeutic agents (Monteagudo et al., 2007).
Synthesis of Derivatives
Research on the synthesis of derivatives shows the potential for creating selective kinase inhibitors, as demonstrated by the discovery of compounds with significant tumor stasis effects in preclinical models (Schroeder et al., 2009). Such studies underscore the versatility of pyridine carboxamide derivatives in medicinal chemistry.
Crystal Structure Analysis
The crystal structure analysis of related compounds provides fundamental insights into their molecular configuration, which is crucial for understanding their biological activity and optimizing their therapeutic potential. For instance, the analysis of raltegravir monohydrate, an HIV integrase inhibitor, reveals specific dihedral angles and hydrogen bonding patterns that contribute to its activity (Yamuna et al., 2013).
Antimicrobial and Antituberculosis Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in addressing infectious diseases (Mohammadpour, 2012). Such research highlights the therapeutic applications of pyridine carboxamide derivatives beyond their use in HIV treatment.
Safety And Hazards
- Safety data should be obtained from reliable sources.
- Precautions should be taken during handling and storage.
Zukünftige Richtungen
- Further research could explore its biological activity, potential applications, and derivatives.
- Investigate its pharmacological effects and potential therapeutic uses.
I’ll provide a more detailed analysis for each section. Let’s start with the description.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-12-2-7-15(8-16(12)21)24-20(26)17-9-18(25)19(10-23-17)27-11-13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKUMKEXWHADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)
![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2802322.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)




![2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2802333.png)
![7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802334.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)